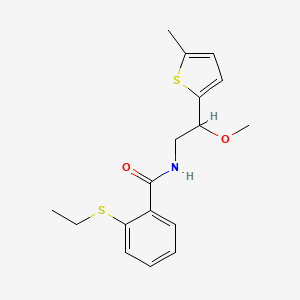

![molecular formula C15H12ClFN2O4 B2527863 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide CAS No. 1105227-99-3](/img/structure/B2527863.png)

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives and their chemical properties, synthesis, and potential biological activities. These derivatives share structural similarities with the compound , such as the presence of chloro, nitro, and benzamide groups, which can provide insights into the behavior and characteristics of "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the modification of the amide bond and the alkyl chain linking the benzamide moiety to other rings or groups. For example, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide involved structural modifications to optimize receptor affinity . Similarly, the preparation of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through a series of reactions characterized by spectroscopic methods . These methods could be analogous to the synthesis of "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide," which may involve halogenation, nitration, and the formation of the amide bond.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using techniques such as NMR, MS, IR, and X-ray diffraction. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to be monoclinic with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions . These findings suggest that "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" may also exhibit specific intermolecular interactions and conformations that could be studied using similar techniques.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including reductive chemistry, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction in hypoxic cells . The reactivity of the nitro group and its reduction to amine or hydroxylamine is a critical aspect of the compound's cytotoxicity. The compound "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" may similarly undergo nitro group reduction, influencing its chemical behavior and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and solubility, can be influenced by their molecular structure. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate showed changes in polarizability with drug concentration . These properties are essential for understanding the interaction of the compound with biological systems and its pharmacokinetic profile. The properties of "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide" would likely be influenced by the presence of electron-withdrawing and electron-donating groups, such as the nitro, chloro, and fluoro substituents.

Aplicaciones Científicas De Investigación

Environmental Impact of Chemical Compounds

- Occurrence and Behavior of Parabens : A study highlighted the presence and behavior of parabens, which are chemical preservatives in aquatic environments. Despite their biodegradability, parabens, due to continuous introduction, are ubiquitous in surface water and sediments. This study may provide insights into how similar compounds might behave in aquatic systems (Haman et al., 2015).

Pharmacological and Biological Effects

- Chlorogenic Acid (CGA) Review : Chlorogenic Acid, a phenolic compound, has been reviewed for its biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. This review might offer a framework for understanding the potential biological impacts of structurally related compounds (Naveed et al., 2018).

Nitration Processes and Environmental Presence

- Nitrated Phenols in the Atmosphere : Research on the atmospheric occurrence of nitrophenols, which might share chemical behaviors with nitrated benzamides, reveals their formation through combustion and secondary atmospheric reactions. This study could provide a backdrop for the environmental fate of similar nitrated organic compounds (Harrison et al., 2005).

Antioxidant Activities and Health Implications

- Molecular Basis of Polyphenolic Antioxidants : A review on the molecular mechanisms of natural polyphenolic antioxidants, including their health benefits, might offer insight into the potential antioxidant properties of complex organic compounds like "4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide". Understanding these mechanisms can help in assessing the health implications of similar compounds (Leopoldini et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants .

Mode of Action

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide acts by inhibiting the activity of Protox . This inhibition disrupts the biosynthesis of heme and chlorophyll, leading to the death of the plant cells .

Biochemical Pathways

The compound affects the heme and chlorophyll biosynthesis pathways . By inhibiting Protox, it prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in these pathways . This disruption leads to the accumulation of protoporphyrinogen, which upon oxidation forms protoporphyrin, a compound that causes cell death when exposed to light .

Pharmacokinetics

Like most herbicides, it is likely to be absorbed by the plant tissues, distributed throughout the plant, metabolized, and eventually excreted .

Result of Action

The result of the action of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide is the death of the plant cells . The inhibition of Protox leads to the accumulation of protoporphyrin, which is toxic to cells when exposed to light . This leads to cell death and ultimately the death of the plant .

Action Environment

The efficacy and stability of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .

Propiedades

IUPAC Name |

4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O4/c16-13-6-1-10(9-14(13)19(21)22)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWWVGVIOCDQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

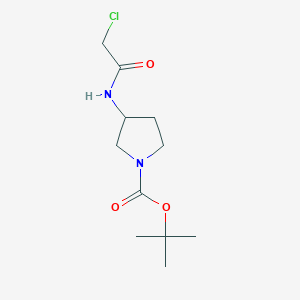

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)

![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)

![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)

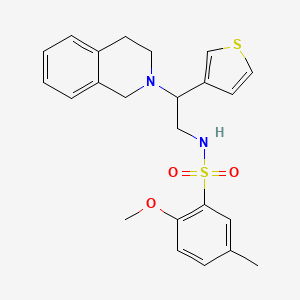

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)

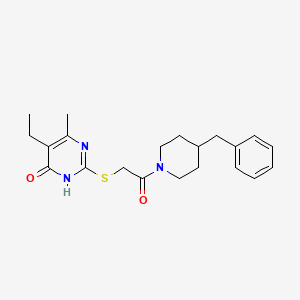

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)

![1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2527803.png)